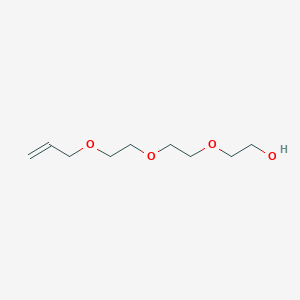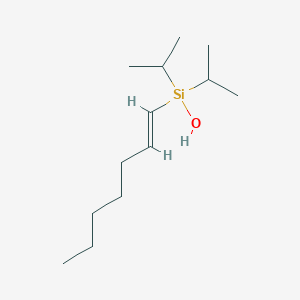
Acryloyl-PEG4-OH
Vue d'ensemble
Description
Acryloyl-PEG4-OH is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). These linkers are crucial in connecting two different ligands, one targeting an E3 ubiquitin ligase and the other targeting a specific protein, facilitating the selective degradation of target proteins via the ubiquitin-proteasome system .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Acryloyl-PEG4-OH can be synthesized through several methods involving nucleophilic displacement reactions. One common method involves the reaction of acryloyl chloride with PEG4-OH in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is then purified using techniques such as column chromatography and characterized using spectroscopic methods .
Analyse Des Réactions Chimiques
Types of Reactions: Acryloyl-PEG4-OH undergoes various chemical reactions, including:
Addition Reactions: The acrylate group can participate in radical polymerization reactions.
Substitution Reactions: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Radical Polymerization: Initiators like azobisisobutyronitrile (AIBN) are used under thermal conditions.
Substitution Reactions: Reagents such as tosyl chloride or mesyl chloride in the presence of a base like pyridine are commonly used.
Major Products:
Polymerized Products: When subjected to radical polymerization, this compound forms polymers that can be used in various applications.
Functionalized PEG Derivatives: Substitution reactions yield PEG derivatives with different functional groups, expanding its utility in various fields.
Applications De Recherche Scientifique
Acryloyl-PEG4-OH has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the study of protein degradation mechanisms.
Biology: Employed in the development of bioconjugates for targeted drug delivery and imaging.
Medicine: Utilized in the design of therapeutic agents that target specific proteins for degradation, offering potential treatments for various diseases.
Industry: Applied in the production of functionalized polymers and materials with specific properties
Mécanisme D'action
Acryloyl-PEG4-OH functions as a linker in PROTACs, which exploit the ubiquitin-proteasome system to selectively degrade target proteins. The linker connects an E3 ubiquitin ligase ligand to a target protein ligand, bringing the target protein in proximity to the ubiquitin ligase. This proximity facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparaison Avec Des Composés Similaires
Methacryloyl-PEG4-OH: Similar in structure but contains a methacrylate group instead of an acrylate group.
Acryloyl-PEG2-OH: Shorter PEG chain length compared to this compound.
Acryloyl-PEG8-OH: Longer PEG chain length compared to this compound.
Uniqueness: this compound is unique due to its optimal PEG chain length, which provides a balance between solubility and flexibility. This makes it particularly suitable for use in PROTAC synthesis, where the linker length can significantly impact the efficacy of the resulting molecule .
Propriétés
IUPAC Name |
2-[2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethoxy]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O5/c1-2-4-13-6-8-15-10-11-16-9-7-14-5-3-12/h2,12H,1,3-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTWTGQGRPPFKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCCOCCOCCOCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00435873 | |
| Record name | 3,6,9,12-Tetraoxapentadec-14-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00435873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26150-06-1 | |
| Record name | 3,6,9,12-Tetraoxapentadec-14-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00435873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














